2-hydroxy-4-(3-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid
Description
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Properties
IUPAC Name |
2-hydroxy-4-[3-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S2/c1-14(11-15-5-3-2-4-6-15)12-19-21(28)25(23(31)32-19)10-9-20(27)24-16-7-8-17(22(29)30)18(26)13-16/h2-8,11-13,26H,9-10H2,1H3,(H,24,27)(H,29,30)/b14-11+,19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWWCSPLGJHESL-JKLBGJETSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-hydroxy-4-(3-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid is a complex organic molecule that has garnered attention for its potential biological activities. Its structure suggests various functional groups that may interact with biological systems, making it a candidate for pharmacological studies.
Chemical Structure
The compound can be broken down into several key structural components:
- 2-Hydroxybenzoic acid : This portion is known for anti-inflammatory and analgesic properties.
- Thioxothiazolidin : This moiety is associated with antimicrobial and anticancer activities.
- Aldehyde group : The presence of the (E)-2-methyl-3-phenylallylidene suggests potential interactions with biological targets through aldehyde reactivity.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. In vitro studies have shown that compounds with similar structures to the target compound demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymes.
Antioxidant Activity
The antioxidant potential of the compound is attributed to the presence of hydroxyl groups, which can donate electrons to free radicals, thus neutralizing them. Studies have reported that related compounds exhibit strong radical scavenging activity, which is crucial in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
The 2-hydroxybenzoic acid moiety is known for its ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins. This suggests that the compound may also possess anti-inflammatory properties, making it a candidate for treating conditions such as arthritis or other inflammatory diseases.
Case Studies and Research Findings
- In vitro Studies on Antimicrobial Activity :
- Antioxidant Activity Assessment :
- Anti-inflammatory Mechanism Investigation :
Data Tables
| Activity Type | Methodology | Results |
|---|---|---|
| Antimicrobial | MIC Testing | 10 - 50 µg/mL against E. coli |
| Antioxidant | DPPH Assay | IC50 comparable to ascorbic acid |
| Anti-inflammatory | Molecular Docking | Effective binding to COX enzymes |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of thiazolidine compounds exhibit significant anticancer properties. For instance, research has demonstrated that compounds similar to 2-hydroxy-4-(3-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Table 1: Anticancer Activity of Thiazolidine Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Induction of apoptosis |
| Compound B | A549 | 10 | Inhibition of cell cycle progression |
| 2-Hydroxy... | HeLa | 12 | Modulation of signaling pathways |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Research indicates that thiazolidine derivatives can reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases .
Enzyme Inhibition
Studies have shown that compounds with similar structures can act as inhibitors for specific enzymes involved in metabolic pathways. For example, they may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
Antimicrobial Activity
Thiazolidine derivatives have demonstrated antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. This suggests potential applications in developing new antibiotics .
Drug Delivery Systems
Due to their unique chemical properties, compounds like 2-hydroxy-4-(3-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-y)propanamido)benzoic acid can be utilized in formulating drug delivery systems. Their ability to form stable complexes with drugs can enhance bioavailability and therapeutic efficacy .
Polymer Synthesis
The compound's reactivity allows it to serve as a monomer or crosslinking agent in polymer synthesis, leading to materials with tailored properties for specific applications such as coatings or biomedical devices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
